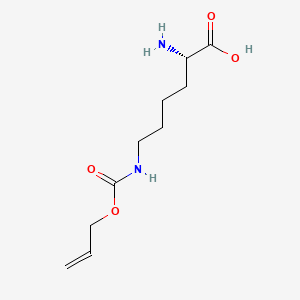

(S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid

Descripción general

Descripción

The compound “(S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid” is a complex organic molecule that contains several functional groups. It has an allyloxy carbonyl group, an amino group, and a carboxylic acid group . The presence of these functional groups suggests that this compound may participate in a variety of chemical reactions.

Synthesis Analysis

The synthesis of such a compound would likely involve the protection of functional groups, followed by various coupling reactions. For example, the allyloxy carbonyl group could potentially be introduced via a reaction with allyl chloroformate .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral center. The “(S)” designation indicates the configuration of the chiral center .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions due to the presence of its functional groups. For instance, the amino groups could participate in condensation reactions , and the carbonyl group could undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the carbonyl and amino groups would likely make it soluble in polar solvents .Aplicaciones Científicas De Investigación

Structural Significance in Molecules

- Role in Molecule Structure : 6-aminohexanoic acid, a related ω-amino acid, plays a key role in the chemical synthesis of modified peptides and in the polyamide synthetic fibers industry. It serves as a linker in various biologically active structures, demonstrating its structural significance in molecule formation (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Nanotechnology Applications

- Solubility Control in Carbon Nanotubes : The solubility of carboxylic acid-functionalized single-wall carbon nanotubes (SWNTs) in water can be manipulated through the length of the hydrocarbon side chain, such as that of the 6-aminohexanoic acid derivative. This derivative shows solubility in aqueous solutions across a wide pH range, emphasizing its potential in nanotechnology applications (Zeng, Zhang, & Barron, 2005).

Synthetic Chemistry

- Synthesis of Non-Proteinogenic Amino Acids : The synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, a non-proteinogenic amino acid, and its derivatives from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid highlights the compound's utility in creating unique amino acid structures relevant in synthetic chemistry (Adamczyk & Reddy, 2001).

Biodegradation Studies

- Enzymatic Degradation Research : Studies on enzymes like 6-Aminohexanoic acid cyclic dimer hydrolase and 6-Aminohexanoic-acid-oligomer hydrolase reveal insights into biodegradation processes, particularly in breaking down cyclic and linear amides and oligomers. This research is crucial in understanding and enhancing biodegradation mechanisms https://consensus.app/papers/purification-characterization-kinoshita/44b152685c9b59a08c895e80d515806d/?utm_source=chatgpt" target="_blank">(Kinoshita et al., 1977; Kinoshita et al., 1981)

Fluorescent Probes and DNA Sequencing

- Fluorescent Protecting Group : The development of 6-Amino-4-oxo-hexanoic acid derivatives for the protection of hydroxyl groups, particularly in the context of DNA sequencing, demonstrates the compound's role in biochemical analysis and molecular biology (Rasolonjatovo & Sarfati, 1998).

Analytical Chemistry

- Screening Non-Standard Amino Acids : A novel screening method using derivatization techniques highlights the application of 6-aminohexanoic acid in the detection and analysis of non-standard amino acids in complex matrices, such as human plasma. This is significant in the field of analytical chemistry and diagnostics (Ng et al., 2023).

Mecanismo De Acción

Target of Action

H-LYS(ALOC)-OH, also known as N6-((allyloxy)carbonyl)-L-lysine, (S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid, or H-Lys(Alloc)-OH, is a derivative of the essential amino acid lysine

Mode of Action

It’s known that the alloc group (allyloxycarbonyl) is a commonly used protective group in peptide synthesis . It can be selectively removed in the presence of other protecting groups, allowing for the controlled modification of the peptide .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of H-LYS(ALOC)-OH is not clearly defined in the available literature. Factors such as temperature, pH, and the presence of other molecules could potentially affect its action. For instance, the compound is stored at 2-8°C, suggesting that it may be sensitive to temperature .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

N6-((allyloxy)carbonyl)-L-lysine plays a role in biochemical reactions, particularly in the formation of peptide bonds. It interacts with enzymes such as histone deacetylases (HDACs), which catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . The nature of these interactions involves the formation and breaking of covalent bonds during the enzymatic reactions.

Cellular Effects

The effects of N6-((allyloxy)carbonyl)-L-lysine on cells are largely dependent on its role in protein synthesis and modification. It influences cell function by participating in the synthesis of proteins, which are crucial for various cellular processes. For instance, it can impact cell signaling pathways, gene expression, and cellular metabolism through its involvement in the synthesis or modification of proteins that play roles in these processes .

Molecular Mechanism

At the molecular level, N6-((allyloxy)carbonyl)-L-lysine exerts its effects through its involvement in protein synthesis and modification. It can bind to enzymes such as HDACs, influencing their activity . Changes in gene expression can also occur as a result of the proteins synthesized or modified with the involvement of this compound.

Metabolic Pathways

N6-((allyloxy)carbonyl)-L-lysine is involved in the metabolic pathways related to protein synthesis and modification. It interacts with enzymes such as HDACs in these pathways

Propiedades

IUPAC Name |

2-amino-6-(prop-2-enoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14/h2,8H,1,3-7,11H2,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZPOGGPUVRZMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6298-03-9 | |

| Record name | NSC45852 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

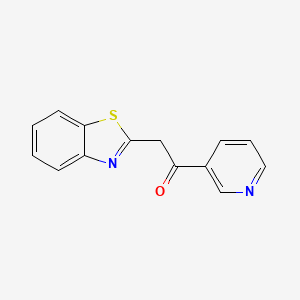

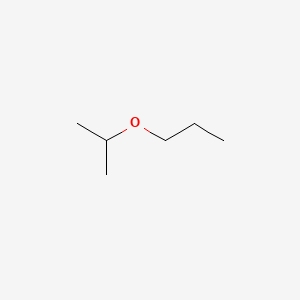

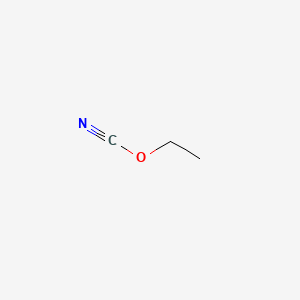

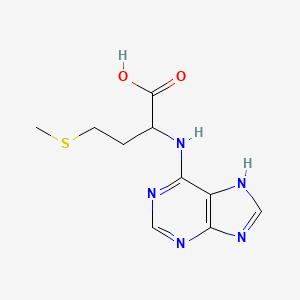

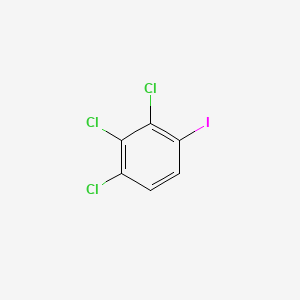

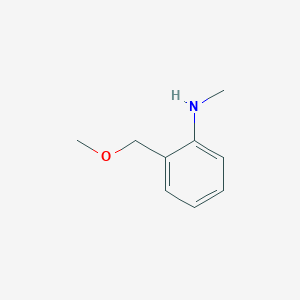

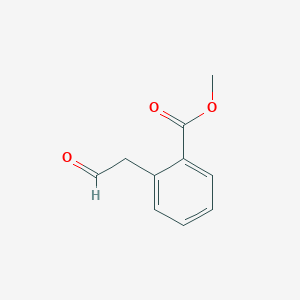

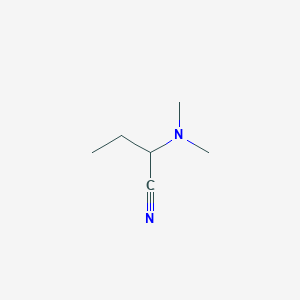

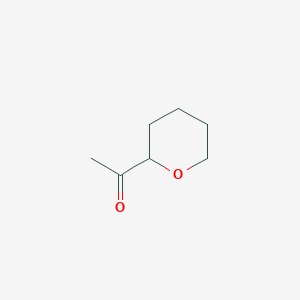

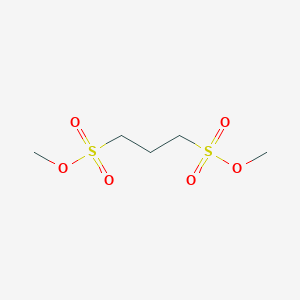

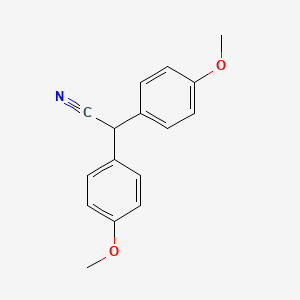

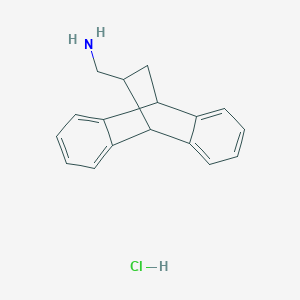

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.